molecular formula C7H12ClNO2 B11726885 (1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride

Cat. No.: B11726885
M. Wt: 177.63 g/mol
InChI Key: CEKJAWLBBNVOSD-OPYDDUKUSA-N
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Description

(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride is a bicyclic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various chiral ligands and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a suitable bicyclic amine with a carboxylic acid derivative under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism by which (1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride apart is its specific stereochemistry and the presence of the carboxylic acid hydrochloride group, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(1S,4S)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-2-5(6)8-3-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6?;/m1./s1

InChI Key

CEKJAWLBBNVOSD-OPYDDUKUSA-N

Isomeric SMILES

C1C[C@H]2C([C@H]1CN2)C(=O)O.Cl

Canonical SMILES

C1CC2C(C1CN2)C(=O)O.Cl

Origin of Product

United States

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